

3-Bromo-5-(trifluoromethyl)phenylacetic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-(trifluoromethyl)phenylacetic acid
Cat. No.:	B1527523

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromo-5-(trifluoromethyl)phenylacetic Acid**

Introduction

3-Bromo-5-(trifluoromethyl)phenylacetic acid is a substituted aromatic carboxylic acid that serves as a pivotal building block in modern synthetic chemistry. Its structure is characterized by a phenylacetic acid core functionalized with two highly influential substituents: a bromine atom and a trifluoromethyl (CF_3) group. These groups, positioned at the meta-positions relative to the acetic acid moiety, impart unique electronic and steric properties to the molecule. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly enhances the compound's lipophilicity and metabolic stability, properties highly sought after in drug discovery. [1][2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling further molecular elaboration. Consequently, this compound is of significant interest to researchers and scientists in pharmaceutical development, agrochemicals, and materials science as a versatile intermediate for creating complex molecular architectures with tailored biological and physical properties.

Physicochemical and Structural Properties

The fundamental properties of **3-Bromo-5-(trifluoromethyl)phenylacetic acid** are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

Core Data Summary

Property	Value	Source(s)
IUPAC Name	2-[3-bromo-5-(trifluoromethyl)phenyl]acetic acid	[3]
CAS Number	1161362-01-1	[3][4][5]
Molecular Formula	C ₉ H ₆ BrF ₃ O ₂	[3][4][5]
Molecular Weight	283.04 g/mol	[3][5]
Physical State	Solid	[3]
Purity	Typically ≥97%	[3][5]
InChI Key	POLZAYSCKXDHKM-UHFFFAOYSA-N	[3]
Canonical SMILES	O=C(O)CC1=CC(Br)=CC(C(F)(F)F)=C1	[3]

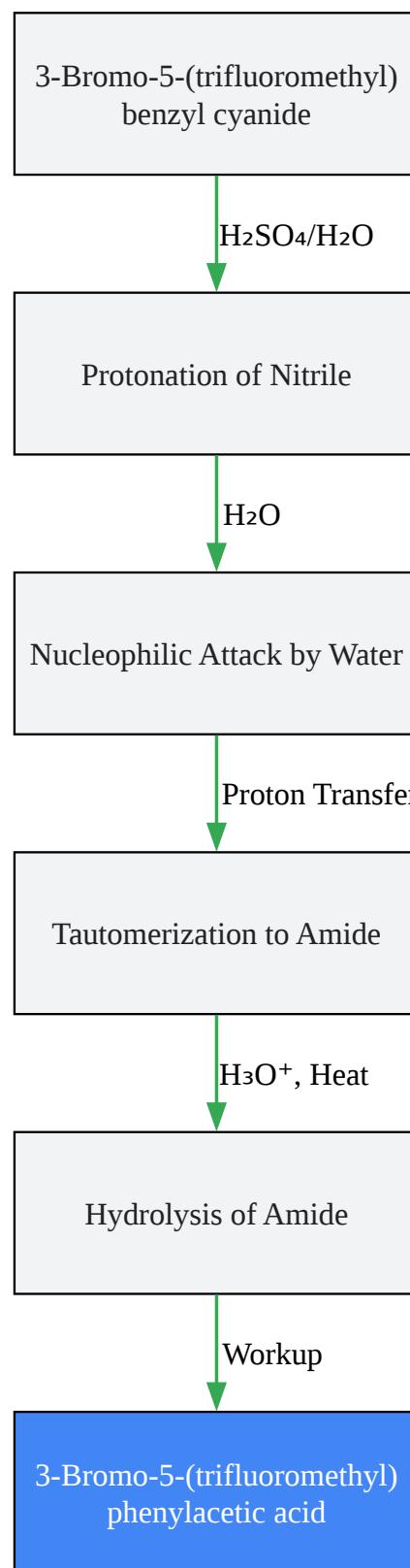
Structural Representation

The spatial arrangement of the functional groups is critical to the molecule's reactivity and its utility as a synthetic intermediate.

Caption: 2D structure of **3-Bromo-5-(trifluoromethyl)phenylacetic acid**.

Synthesis and Manufacturing

The synthesis of **3-Bromo-5-(trifluoromethyl)phenylacetic acid** typically involves the creation of the acetic acid side chain on a pre-functionalized benzene ring. A robust and widely applicable method is the hydrolysis of the corresponding benzyl cyanide precursor, 3-bromo-5-(trifluoromethyl)benzyl cyanide. This reaction proceeds efficiently under acidic conditions.


The causality behind this choice of pathway is twofold:

- Precursor Availability: The starting material, 3-bromo-5-(trifluoromethyl)aniline, is a commercially available reagent that can be readily converted to the benzyl cyanide

intermediate through a Sandmeyer reaction followed by nucleophilic substitution.[6]

- Reaction Robustness: Acid-catalyzed hydrolysis of nitriles to carboxylic acids is a high-yielding and well-documented transformation in organic synthesis, making it a reliable choice for manufacturing.[7]

Illustrative Synthesis Workflow

[Click to download full resolution via product page](#)

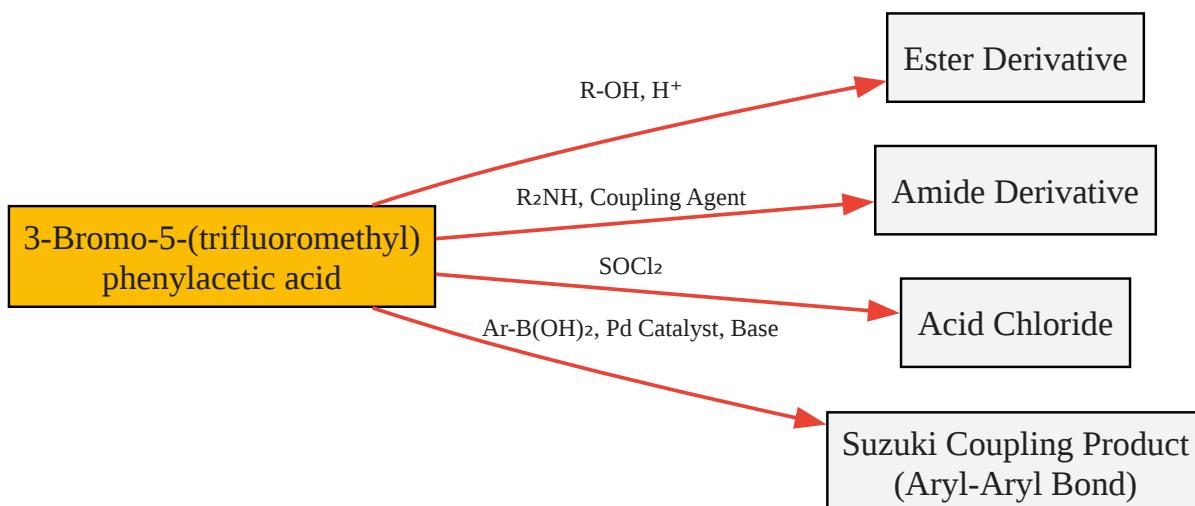
Caption: Key stages in the acid-catalyzed hydrolysis of the benzyl cyanide precursor.

Experimental Protocol: Acid Hydrolysis of 3-Bromo-5-(trifluoromethyl)benzyl Cyanide

This protocol is adapted from established procedures for the hydrolysis of benzyl cyanides.[\[7\]](#)

- Apparatus Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and a reflux condenser.
- Reagent Charging: In the flask, cautiously mix 250 mL of water and 180 mL of concentrated sulfuric acid. To this solution, add 150 g (0.566 mol) of 3-bromo-5-(trifluoromethyl)benzyl cyanide.
- Reaction: Heat the mixture to reflux and stir vigorously for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Isolation: Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of cold water or onto crushed ice with stirring. The crude phenylacetic acid will precipitate as a solid.
- Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acid.
- Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., toluene or a water/ethanol mixture) to yield pure **3-Bromo-5-(trifluoromethyl)phenylacetic acid**.
- Drying: Dry the purified solid in a vacuum oven at 50-60°C to a constant weight.

Chemical Reactivity and Derivatization


The molecule possesses two primary sites of reactivity: the carboxylic acid group and the substituted aromatic ring. This dual reactivity makes it a highly versatile intermediate.

- Carboxylic Acid Group: The -COOH moiety is the most reactive site for standard transformations. It can be readily converted into a variety of functional groups, including

esters, amides, acid chlorides, and alcohols (via reduction). These reactions are fundamental for incorporating the 3-bromo-5-(trifluoromethyl)phenyl scaffold into larger molecules.[1]

- Aromatic Ring: The bromine atom serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the formation of carbon-carbon or carbon-heteroatom bonds at the C3 position, providing a powerful tool for building molecular complexity. The strong electron-withdrawing effect of the CF_3 group deactivates the ring towards electrophilic aromatic substitution but can facilitate nucleophilic aromatic substitution under certain conditions.[1]

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major derivatization pathways for the title compound.

Applications in Research and Development

The primary application of **3-Bromo-5-(trifluoromethyl)phenylacetic acid** is as a key intermediate in the synthesis of biologically active molecules, particularly in the pharmaceutical industry.

- Medicinal Chemistry: The trifluoromethyl group is a "super-substituent" in drug design.[2] Its incorporation into a drug candidate can profoundly and beneficially alter its pharmacological profile by:

- Increasing Lipophilicity: Enhancing the ability of the molecule to cross cell membranes.[1]
- Blocking Metabolic Oxidation: The C-F bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes, thereby increasing the drug's half-life.
- Modulating Acidity/Basicity: The group's strong electron-withdrawing nature can alter the pKa of nearby functional groups.[1]
- Enhancing Binding Affinity: The CF₃ group can engage in specific, favorable interactions with protein targets.
- Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the potency and environmental persistence of herbicides and pesticides.
- Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals and polymers, where the unique electronic properties of the C-F bond are exploited.[1]

Safety and Handling

As a hazardous chemical, **3-Bromo-5-(trifluoromethyl)phenylacetic acid** requires careful handling in a controlled laboratory environment.[3]

- Hazard Classification: The compound is classified as corrosive and harmful.[3]
 - H302: Harmful if swallowed.[3]
 - H314: Causes severe skin burns and eye damage.[3]
 - H317: May cause an allergic skin reaction.[3]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[9][10]
 - Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a risk of splashing.

- Skin and Body Protection: Wear a laboratory coat.[9]
- Respiratory Protection: If handling fine dust, use a dust respirator or work in a well-ventilated area, preferably a fume hood.[10][11]
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.[9][11]
 - Do not breathe dust.[12]
 - Store in a cool, dry, and dark place in a tightly sealed container.[9][13]
 - Keep away from incompatible materials such as strong oxidizing agents.
- First Aid Measures:
 - If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[3]
 - If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[9][10]

Conclusion

3-Bromo-5-(trifluoromethyl)phenylacetic acid is a highly valuable and versatile chemical intermediate. Its unique combination of a reactive carboxylic acid, a site for cross-coupling (bromine), and a pharmacologically significant trifluoromethyl group makes it an indispensable tool for chemists. A thorough understanding of its properties, synthesis, reactivity, and handling procedures is essential for leveraging its full potential in the design and creation of novel molecules for a wide range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. jelsciences.com [jelsciences.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1161362-01-1|3-Bromo-5-(trifluoromethyl)phenylacetic acid|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. inventivapharma.com [inventivapharma.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. westliberty.edu [westliberty.edu]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.fi [fishersci.fi]
- To cite this document: BenchChem. [3-Bromo-5-(trifluoromethyl)phenylacetic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1527523#3-bromo-5-trifluoromethyl-phenylacetic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com